molecular formula C9H9NO4 B1281539 4-Amino-3-(methoxycarbonyl)benzoic acid CAS No. 41684-07-5

4-Amino-3-(methoxycarbonyl)benzoic acid

Cat. No. B1281539
CAS RN: 41684-07-5
M. Wt: 195.17 g/mol
InChI Key: XEOVONVMDYDZRL-UHFFFAOYSA-N
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Description

“4-Amino-3-(methoxycarbonyl)benzoic acid” is an organic compound with the molecular formula C9H9NO4 . It has a molecular weight of 195.17 .


Molecular Structure Analysis

The InChI code for “4-Amino-3-(methoxycarbonyl)benzoic acid” is 1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at room temperature .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

“4-Amino-3-(methoxycarbonyl)benzoic acid” is used as an intermediate in the synthesis of the antineoplastic agent Bexarotene . Bexarotene is a medication used for the treatment of cutaneous T-cell lymphoma (CTCL). It’s a retinoid that selectively activates retinoid X receptors (RXRs), which are involved in regulating cell growth .

Material Science

This compound is used in the synthesis of a super fiber material, Poly (p-phenylene benzothiazole), also known as PBO . PBO is a high-performance organic fiber that exhibits excellent thermal and mechanical properties, making it ideal for use in a variety of industrial applications .

Chemical Research

“4-Amino-3-(methoxycarbonyl)benzoic acid” is a useful chemical reagent in various chemical research fields . It can be used in the synthesis of a wide range of organic compounds, contributing to the advancement of organic chemistry .

Crystallography

The crystal structure of “4-Amino-3-(methoxycarbonyl)benzoic acid” can be studied for its unique properties . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals .

Biochemical Research

As a benzoic acid derivative, “4-Amino-3-(methoxycarbonyl)benzoic acid” can be used in biochemical research. Benzoic acid derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Industrial Manufacturing

“4-Amino-3-(methoxycarbonyl)benzoic acid” can be used in the manufacturing of dyes, plastics, and pharmaceuticals due to its chemical properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

“4-Amino-3-(methoxycarbonyl)benzoic acid” is a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . This suggests potential applications in the synthesis of these and possibly other alkaloids.

properties

IUPAC Name

4-amino-3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVONVMDYDZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508141
Record name 4-Amino-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(methoxycarbonyl)benzoic acid

CAS RN

41684-07-5
Record name 4-Amino-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 mg (1.21 mmol) of 4-dimethylaminopyridine are added to 2.5 g (12.1 mmol) of 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid [described in J. Med. Chem., (1981), 24(6), 735-742] in solution in 10 ml of dimethylformamide and 10 ml of methanol, and the mixture is heated at 60° C. for 3 hours. The reaction medium is concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. The solid obtained is taken up in ethyl acetate, filtered and dried. 1.98 g of a white powder are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Soural, J Hlaváč, P Funk, P Džubák… - ACS Combinatorial …, 2011 - ACS Publications
A structure−activity relationship of some derivatives of 2-phenylsubstituted- 3-hydroxyquinolin-4(1H)-one-7-carboxamides was systematically studied using combinatorial solid-phase …
Number of citations: 17 pubs.acs.org

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